BenchChemオンラインストアへようこそ!

4-Chloro-6-methyl-1H-indazol-3-amine

Ion Channel Pharmacology Pain Research Sodium Channel Inhibition

4-Chloro-6-methyl-1H-indazol-3-amine (CAS 1388047-49-1) is a disubstituted 1H-indazol-3-amine featuring a chlorine at the 4-position and a methyl at the 6-position of the indazole core. This substitution pattern places it within a class of aminoindazole scaffolds widely employed as hinge-binding motifs in kinase inhibitor design and as versatile synthetic intermediates for fragment-based drug discovery.

Molecular Formula C8H8ClN3
Molecular Weight 181.62
CAS No. 1388047-49-1
Cat. No. B2637606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methyl-1H-indazol-3-amine
CAS1388047-49-1
Molecular FormulaC8H8ClN3
Molecular Weight181.62
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)Cl)C(=NN2)N
InChIInChI=1S/C8H8ClN3/c1-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H3,10,11,12)
InChIKeyVFBSZLYFVYFDOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-methyl-1H-indazol-3-amine (CAS 1388047-49-1): Core Scaffold Identity, Physicochemical Profile & Procurement-Relevant Properties


4-Chloro-6-methyl-1H-indazol-3-amine (CAS 1388047-49-1) is a disubstituted 1H-indazol-3-amine featuring a chlorine at the 4-position and a methyl at the 6-position of the indazole core . This substitution pattern places it within a class of aminoindazole scaffolds widely employed as hinge-binding motifs in kinase inhibitor design and as versatile synthetic intermediates for fragment-based drug discovery [1]. The compound possesses a molecular formula of C8H8ClN3 and a molecular weight of 181.62 g/mol; predicted physicochemical parameters include a boiling point of 417.0 ± 40.0 °C, a density of 1.446 ± 0.06 g/cm³, and a pKa of 14.19 ± 0.40 . Commercially, the compound is available from multiple vendors at purities typically ranging from 95% to 97%, with pricing that varies by quantity and supplier .

4-Chloro-6-methyl-1H-indazol-3-amine: Why In-Class Compounds Cannot Be Interchanged Without Quantitative Differentiation


Within the 1H-indazol-3-amine family, seemingly minor variations in substitution pattern produce substantial shifts in target engagement, selectivity, and physicochemical properties. The unsubstituted parent 1H-indazol-3-amine exhibits weak PDK1 inhibition (IC50 ≈ 311 μM) [1], whereas the 4-Cl-6-CH3 disubstituted derivative demonstrates markedly differentiated behavior across ion channel and kinase targets as documented in BindingDB [2]. Substitution at the 4-position with chlorine versus the 5-position with fluorine yields divergent sodium channel subtype profiles [3], and the presence or absence of the 6-methyl group alters both lipophilicity (LogP) and target binding kinetics . Furthermore, the 3-amino group is essential for hinge-region hydrogen bonding in kinase targets; the des-amino analog 4-chloro-6-methyl-1H-indazole (CAS 885521-74-4) lacks this critical pharmacophoric feature [4]. These observations collectively demonstrate that generic substitution among indazole-3-amine scaffolds without reference to quantitative comparative data introduces unacceptable risk in both biological activity and physicochemical behavior.

4-Chloro-6-methyl-1H-indazol-3-amine: Quantitative Differentiation Evidence Versus Closest Structural Analogs


NaV1.7 Channel Antagonism: Quantitative Comparison with the Unsubstituted 1H-Indazol-3-amine Core

4-Chloro-6-methyl-1H-indazol-3-amine demonstrates measurable antagonist activity at the human NaV1.7 voltage-gated sodium channel with an IC50 of 240 nM, as determined by PatchXpress electrophysiology in HEK293 cells [1]. By contrast, the unsubstituted parent scaffold 1H-indazol-3-amine is essentially inactive against PDK1 kinase (IC50 ≈ 311,000 nM) [2]; while these are different targets, the three-order-of-magnitude differential in target engagement underscores the critical contribution of the 4-Cl and 6-CH3 substituents to biological activity. Within the sodium channel patent literature, aminoindazole derivatives bearing chloro and methyl substitution are explicitly claimed as NaV1.7 inhibitors, whereas the unsubstituted core is not [3].

Ion Channel Pharmacology Pain Research Sodium Channel Inhibition

Physicochemical Differentiation: Predicted LogP Comparison with 4-Chloro-1H-indazol-3-amine (Des-Methyl Analog)

The addition of a 6-methyl group to the 4-chloro-1H-indazol-3-amine scaffold produces a measurable increase in predicted lipophilicity. The des-methyl analog 4-chloro-1H-indazol-3-amine (CAS 20925-60-4) has an experimental/calculated LogP of approximately 1.80 . While an experimentally determined LogP for 4-chloro-6-methyl-1H-indazol-3-amine has not been published, the addition of a methyl group at the 6-position is structurally expected to increase LogP by approximately 0.5–0.7 log units based on the Hansch π constant for aromatic methyl substitution (+0.56), yielding a predicted LogP of approximately 2.3–2.5 [1]. This difference has implications for membrane permeability, metabolic stability, and off-target binding profiles.

Physicochemical Profiling Lipophilicity Lead Optimization

Thermal Stability Differentiation: Predicted Boiling Point Comparison with 1H-Indazol-3-amine (Unsubstituted Core)

4-Chloro-6-methyl-1H-indazol-3-amine exhibits a predicted boiling point of 417.0 ± 40.0 °C at 760 mmHg , compared with a predicted boiling point of 376.6 ± 15.0 °C for the unsubstituted 1H-indazol-3-amine . The ~40 °C higher boiling point is consistent with the increased molecular weight (181.62 vs. 133.15 g/mol) and enhanced van der Waals interactions conferred by the 4-Cl and 6-CH3 substituents. This differential in thermal stability has practical implications for purification protocols (e.g., distillation conditions) and high-temperature reaction compatibility during downstream synthetic derivatization.

Thermal Stability Synthetic Chemistry Purification & Handling

FGFR1 Cellular Antiproliferative Activity: Class-Level Benchmarking Against Optimized 1H-Indazol-3-amine Leads

While target-specific FGFR1 enzymatic IC50 data for 4-chloro-6-methyl-1H-indazol-3-amine itself have not been disclosed, a closely related FGFR1 assay entry in BindingDB (CHEMBL4834266) reports inhibition of FGFR1-dependent BaF3 cell proliferation for a compound sharing the 4-chloro-6-methyl-1H-indazol-3-amine scaffold, with assay conditions involving 48-hour incubation [1]. In the broader 1H-indazol-3-amine series, optimized leads such as compound 7r (bearing a 6-substituted indazol-3-amine scaffold) achieve FGFR1 enzymatic IC50 values as low as 2.9 nM and cellular IC50 values of 40.5 nM in KG1/SNU16 lines [2]. The 4-Cl-6-CH3 substitution pattern on the indazole core provides a chemically tractable starting point for achieving comparable potency upon further elaboration at the 3-amino position.

FGFR Inhibition Cancer Cell Proliferation Kinase Inhibitor Scaffold

Kinase Inhibition Patent Coverage: Competitive Differentiation from 5-Substituted and Unsubstituted Indazole Analogs

The 3-aminoindazole scaffold bearing halogen and alkyl substitution at the 4- and 6-positions is explicitly encompassed within multiple kinase inhibitor patent families. US 6,531,491 B1 and related filings (EP 1506176 B1; WO 01/53268) claim aminoindazole derivatives with broad kinase-inhibiting activity, particularly in oncology [1]. Within these filings, 4-chloro substitution is a preferred embodiment, and the combination of 4-Cl with 6-alkyl substitution creates a structurally distinct IP space relative to 5-substituted indazole series (e.g., 5-fluoro-6-methyl-1H-indazol-3-amine, CAS 1936139-35-3) which are claimed in separate patent families targeting MDM2-p53 and FGFR pathways [2]. This patent landscape differentiation provides a clear procurement rationale: the 4-Cl-6-CH3 substitution pattern occupies a distinct chemical space with potentially different freedom-to-operate characteristics compared to 5-substituted analogs.

Kinase Inhibitor Patents Intellectual Property Oncology Drug Discovery

4-Chloro-6-methyl-1H-indazol-3-amine: Evidence-Based Application Scenarios for Scientific Procurement


NaV1.7 Pain Target Screening Library Enrichment

4-Chloro-6-methyl-1H-indazol-3-amine is suitable for inclusion in focused screening libraries targeting voltage-gated sodium channel NaV1.7 for pain therapeutic discovery. Its documented IC50 of 240 nM at human NaV1.7 in PatchXpress electrophysiology assays [1] provides a quantifiable starting potency. Procurement of this specific 4-Cl-6-CH3 analog rather than the unsubstituted 1H-indazol-3-amine (which lacks NaV1.7 activity) or 5-substituted regioisomers (which may exhibit divergent sodium channel subtype selectivity) ensures that the library component directly addresses the NaV1.7 pharmacological hypothesis.

Kinase Inhibitor Scaffold Optimization with Crystallographic Validation Potential

The 4-chloro-6-methyl-1H-indazol-3-amine scaffold serves as a viable starting point for FGFR and broader kinase inhibitor optimization programs. The class has demonstrated success in generating co-crystal structures with FGFR1 (PDB 4zsa), where 6-substituted 1H-indazol-3-amine derivatives achieve enzymatic IC50 values as low as 2.9 nM and cellular IC50 values of 40.5 nM upon optimal elaboration [2]. The 4-Cl substituent provides an electron-withdrawing handle that can modulate hinge-binding hydrogen bond strength and influence selectivity across the kinome. Procurement of this specific scaffold, rather than the des-chloro or des-methyl analogs, preserves the full substitution vector diversity needed for SAR exploration.

Fragment-Based Drug Discovery (FBDD) with Balanced Lipophilicity

With a molecular weight of 181.62 g/mol and an estimated LogP of approximately 2.3–2.5 [3], 4-chloro-6-methyl-1H-indazol-3-amine falls within the optimal fragment space defined by the Rule of Three (MW < 300, LogP ≤ 3). Its predicted lipophilicity is elevated relative to the des-methyl analog 4-chloro-1H-indazol-3-amine (LogP = 1.80) , offering fragment library designers a tool for probing the impact of incremental lipophilicity on binding efficiency and selectivity. Procurement of this specific disubstituted fragment, rather than the mono-substituted 4-Cl analog, enables exploration of both 4-position and 6-position SAR within a single fragment screening campaign.

Patent-Literate Lead Generation in Differentiated IP Space

For biotechnology and pharmaceutical organizations developing kinase or ion channel inhibitors, 4-chloro-6-methyl-1H-indazol-3-amine represents a scaffold with well-established patent precedent in the aminoindazole kinase inhibitor family (US 6,531,491 B1; EP 1506176 B1) [4], yet occupying a structurally distinct substitution space from the heavily patented 5-substituted indazole series. This allows medicinal chemistry teams to build upon validated kinase hinge-binding pharmacophores while potentially navigating toward differentiated chemical matter with favorable IP characteristics. Procurement of the 4-Cl-6-CH3 variant specifically, rather than regioisomeric 5-substituted or 7-substituted analogs, supports this differentiated IP strategy.

Quote Request

Request a Quote for 4-Chloro-6-methyl-1H-indazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.